

An In-Depth Technical Guide to AF 555 Carboxylic Acid for Researchers

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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **AF 555 carboxylic acid**, a versatile fluorescent dye, for its application in biological research and drug development. Below, you will find its core properties, detailed experimental protocols for its conjugation and use in key applications, and visualizations of relevant biological pathways and workflows.

Core Properties and Quantitative Data

AF 555 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice for a variety of fluorescence-based assays. The carboxylic acid derivative allows for covalent conjugation to primary amines on biomolecules through the use of carbodiimide crosslinkers such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Property	Value	Reference
Excitation Maximum (λ_{ex})	555 nm	[1][2]
Emission Maximum (λ_{em})	565 nm	[3][4]
Molar Extinction Coefficient (ϵ)	$\sim 155,000 \text{ cm}^{-1}\text{M}^{-1}$	[1]
Quantum Yield (Φ)	~ 0.10	[2]
Recommended Laser Lines	532 nm or 561 nm	[2]
Reactive Group	Carboxylic Acid	[5]
Reactivity	Primary amines (via EDC/NHS chemistry)	[5]

Experimental Protocols

Conjugation of AF 555 Carboxylic Acid to Proteins using EDC/Sulfo-NHS Chemistry

This protocol outlines the covalent attachment of **AF 555 carboxylic acid** to a protein containing primary amines (e.g., lysine residues). This two-step method using EDC and Sulfo-NHS enhances coupling efficiency and stability of the reactive intermediate.[6][7]

Materials:

- **AF 555 carboxylic acid**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: PBS, pH 7.2-8.5
- Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

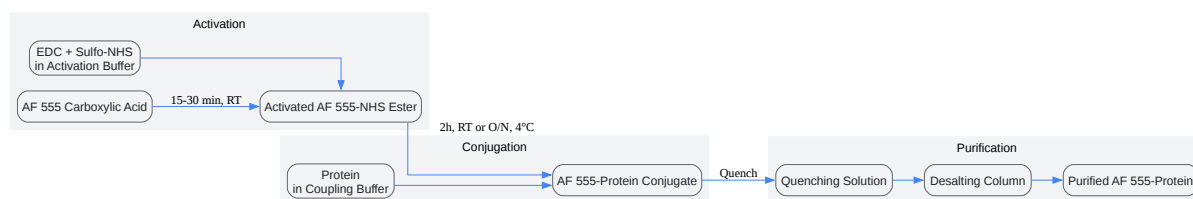
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Protein Preparation: Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL.[8]
- Dye Preparation: Dissolve **AF 555 carboxylic acid** in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
- Activation of **AF 555 Carboxylic Acid**:
 - In a microcentrifuge tube, combine the desired molar excess of **AF 555 carboxylic acid** with the appropriate volumes of Activation Buffer.
 - Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the dye.
 - Incubate for 15-30 minutes at room temperature, protected from light.
- Conjugation:
 - Adjust the pH of the activated dye solution to 7.2-8.5 by adding the Coupling Buffer.
 - Immediately add the activated dye solution to the protein solution.
 - Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
- Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.
- Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with PBS. Collect the fractions containing the brightly colored conjugate.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the conjugate at 280 nm and 555 nm.

- Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients.
- $DOL = (\text{moles of dye}) / (\text{moles of protein})$. An optimal DOL for antibodies is typically between 2 and 7.

Workflow for **AF 555 Carboxylic Acid** Conjugation



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Caption: Workflow of the two-step EDC/Sulfo-NHS conjugation of **AF 555 carboxylic acid** to a protein.

Immunofluorescence Staining Protocol

This protocol describes the use of an AF 555-conjugated secondary antibody for the detection of a primary antibody in fixed cells.

Materials:

- Cells grown on coverslips
- Fixation Buffer: 4% paraformaldehyde in PBS

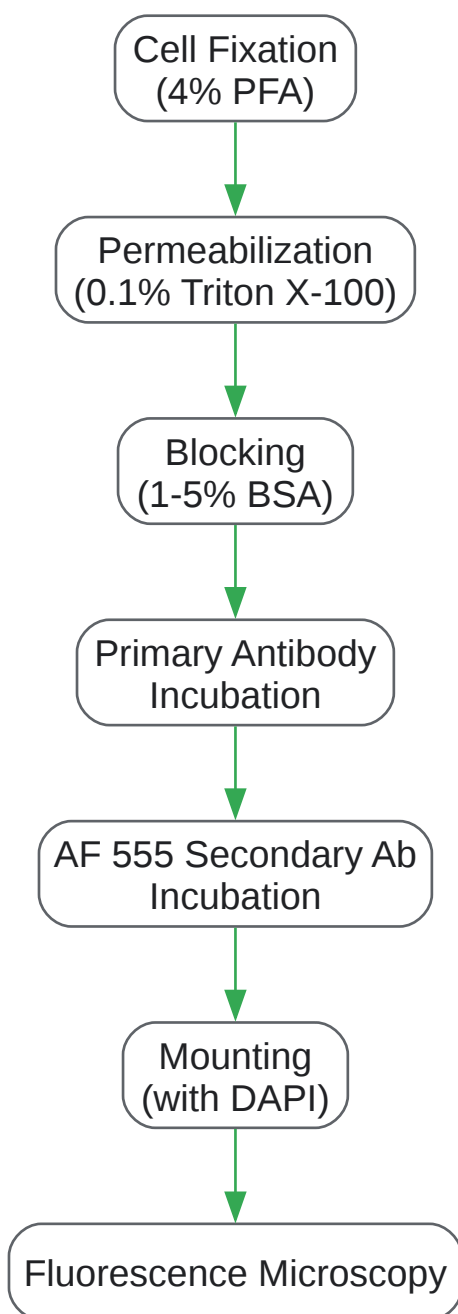
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1-5% BSA in PBS
- Primary antibody
- AF 555-conjugated secondary antibody
- Mounting medium with DAPI
- PBS

Procedure:

- Cell Fixation:
 - Wash cells twice with PBS.
 - Fix with Fixation Buffer for 15 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization (for intracellular targets):
 - Incubate with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash three times with PBS.
- Blocking:
 - Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer.
 - Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.

- Wash three times with PBS.
- Secondary Antibody Incubation:
 - Dilute the AF 555-conjugated secondary antibody in Blocking Buffer.
 - Incubate for 1 hour at room temperature, protected from light.
 - Wash three times with PBS, with the final wash being for an extended period.
- Mounting:
 - Mount the coverslip on a microscope slide using mounting medium containing DAPI for nuclear counterstaining.
 - Seal the coverslip and allow it to cure.
- Imaging:
 - Visualize the fluorescence using a microscope equipped with appropriate filters for DAPI and AF 555 (e.g., excitation/emission ~555/565 nm).

Immunofluorescence Staining Workflow



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Caption: General workflow for indirect immunofluorescence staining using an AF 555-conjugated secondary antibody.

Flow Cytometry Staining Protocol

This protocol details the staining of cell surface antigens for analysis by flow cytometry using a directly conjugated AF 555 primary antibody.

Materials:

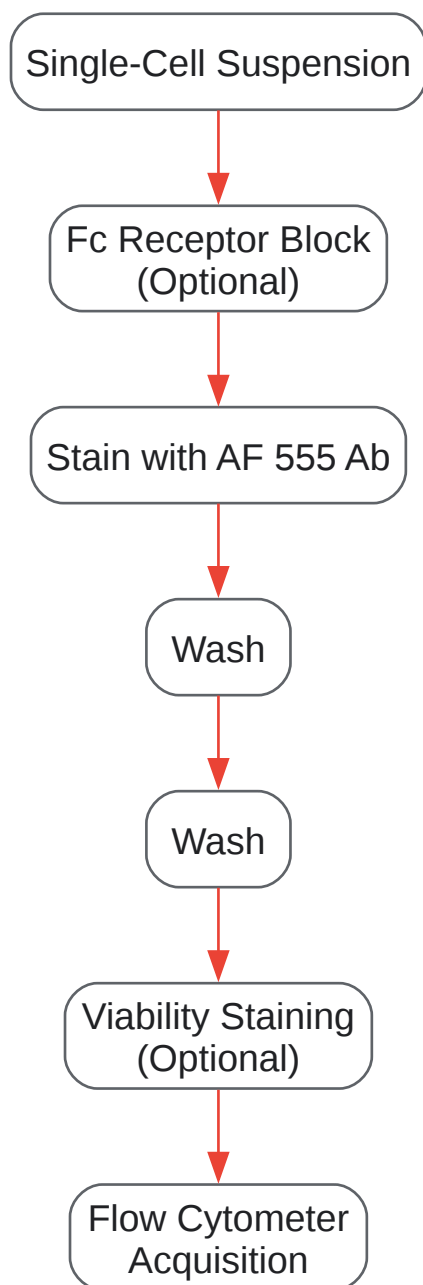
- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- AF 555-conjugated primary antibody
- Fc Block (optional)
- Viability dye (optional)
- Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.
- Fc Receptor Blocking (Optional): If your cells express Fc receptors, incubate them with an Fc Block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
- Antibody Staining:
 - Aliquot approximately 1×10^6 cells per tube.
 - Add the pre-titrated optimal concentration of the AF 555-conjugated primary antibody.
 - Incubate for 20-30 minutes at 4°C, protected from light.
- Washing: Wash the cells twice with 2-3 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.
- Viability Staining (Optional): If desired, resuspend the cells in a buffer compatible with your viability dye and stain according to the manufacturer's protocol.
- Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

- Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for AF 555 (e.g., a yellow-green laser at 561 nm).

Flow Cytometry Staining Workflow



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Caption: Workflow for direct staining of cell surface antigens for flow cytometry analysis.

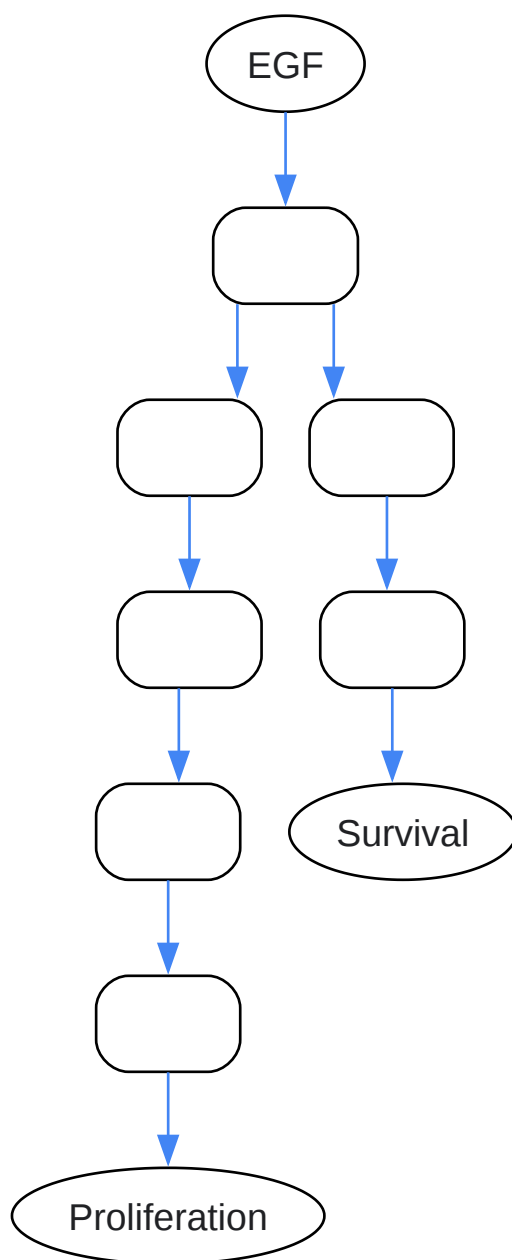
Signaling Pathway Visualization

AF 555-conjugated antibodies are powerful tools for visualizing and quantifying components of cellular signaling pathways. Below are examples of how AF 555 can be used to study key pathways in cancer and metabolism.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial in regulating cell growth and proliferation and is often dysregulated in cancer.^{[9][10]} AF 555-conjugated antibodies can be used to detect the phosphorylation and localization of EGFR and its downstream targets like ERK and Akt.

EGFR Signaling Pathway Diagram



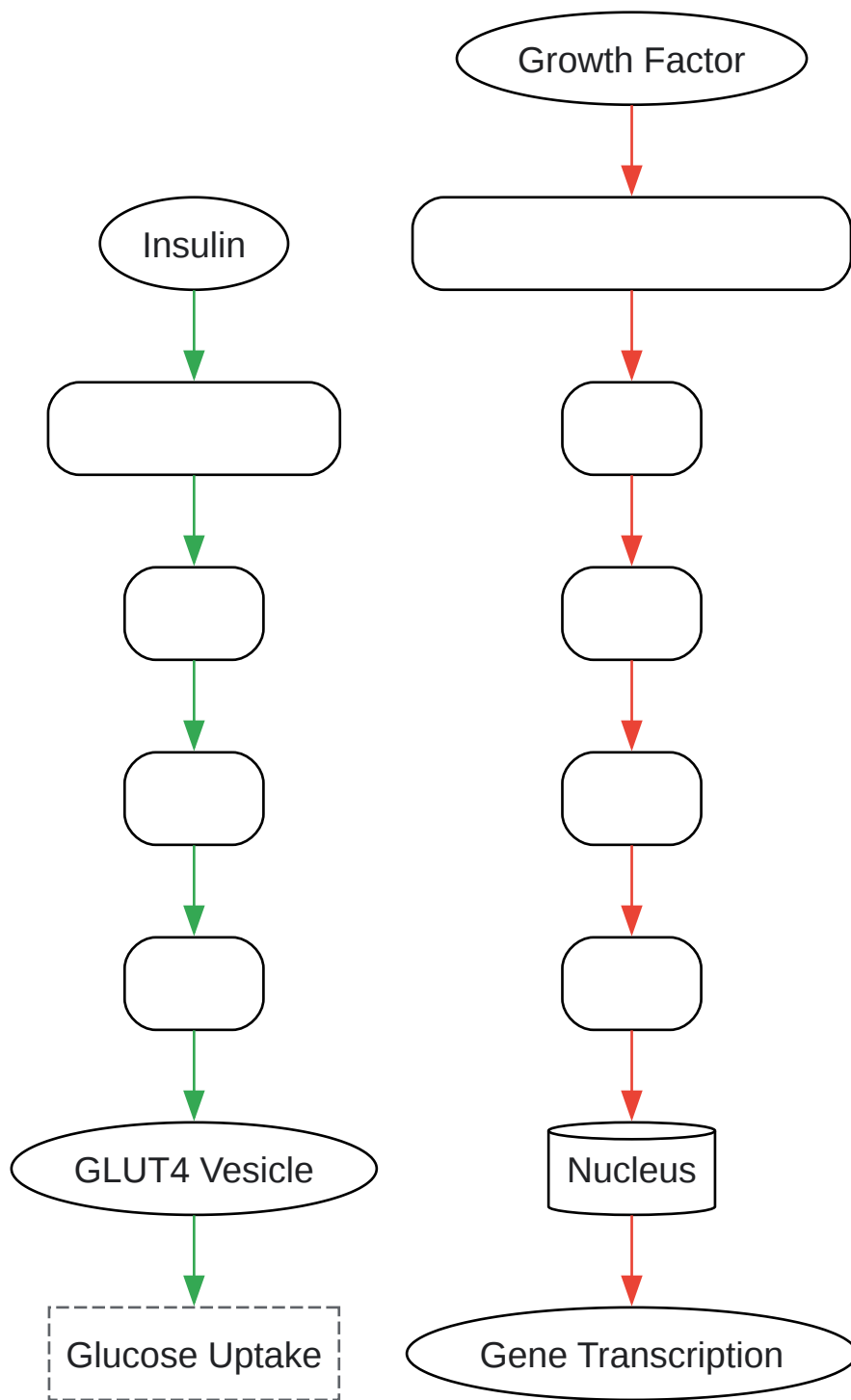
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Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Insulin Signaling Pathway

The insulin signaling pathway is central to glucose homeostasis. Fluorescent probes and antibodies can be used to visualize key events like insulin receptor activation and the translocation of glucose transporters.[1][5]

Insulin Signaling Pathway Diagram



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